3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one
Description
Properties
Molecular Formula |
C20H13ClO3 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C20H13ClO3/c21-14-7-5-13(6-8-14)12-23-15-9-10-17-16-3-1-2-4-18(16)20(22)24-19(17)11-15/h1-11H,12H2 |
InChI Key |
HQJJUJHNHSTBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)OC2=O |
Origin of Product |
United States |
Preparation Methods
Sc(OTf)₃-Catalyzed Three-Component Strategy
A highly efficient method for constructing the benzo[c]chromen-6-one scaffold involves a Sc(OTf)₃-catalyzed three-component reaction between primary amines, β-ketoesters, and 2-hydroxychalcones under oxidant-free conditions. This cascade process simultaneously generates four new bonds (two C–C, one C–N, and one C–O) and two rings (one carbocyclic and one heterocyclic) in a single operation. For the target compound, the 2-hydroxychalcone component must bear a (4-chlorophenyl)methoxy group at the appropriate position to ensure regioselective incorporation into the final structure.
Key Steps:
-
Formation of β-Enaminone Intermediate : The primary amine reacts with the β-ketoester to generate a β-enaminone, which undergoes Michael addition to the 2-hydroxychalcone.
-
Cyclization and Aromatization : Intramolecular cyclization forms the pyranone ring, followed by spontaneous aromatization to yield the benzo[c]chromen-6-one core.
Optimization Insights (Table 1):
Glycerol emerged as the optimal solvent due to its dual role as a reaction medium and hydrogen-bond donor, enhancing catalytic efficiency.
Post-Cyclization Functionalization Strategies
Etherification via Nucleophilic Substitution
Following the construction of the benzo[c]chromen-6-one core, the (4-chlorophenyl)methoxy group can be introduced through nucleophilic aromatic substitution or Mitsunobu reactions. For instance, a hydroxyl group at the C3 position of the chromenone can react with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).
Representative Protocol:
-
Substrate Preparation : Synthesize 3-hydroxybenzo[c]chromen-6-one via cyclocondensation of 2-hydroxybenzaldehyde derivatives with β-ketoesters.
-
Alkylation : Treat the hydroxylated intermediate with 4-chlorobenzyl bromide (1.2 equiv) and K₂CO₃ (3 equiv) in DMF at 80°C for 12 h.
Yield Considerations :
-
Copper(I) iodide (CuI) catalysts improve reaction efficiency in analogous aryl ether syntheses, achieving yields up to 75%.
Transition Metal-Mediated Coupling Approaches
Copper-Catalyzed Cyclization
A reported synthesis of 3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione employs a CuI-mediated coupling between methyl 2-bromobenzoate and 5,5-dimethylcyclohexane-1,3-dione. Adapting this method, the (4-chlorophenyl)methoxy group could be introduced via a pre-functionalized benzaldehyde derivative prior to cyclization.
Modified Reaction Pathway:
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key structural variations among benzo[c]chromen-6-one derivatives include substituent type (electron-donating vs. withdrawing), position, and ring saturation. These factors influence molecular weight, logP, and hydrogen-bonding capacity (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
Metal Interaction and Fluorescence
The fluorescence and metal-sensing properties of benzo[c]chromen-6-one derivatives are substituent-dependent:
- Hydroxyl-substituted derivatives (e.g., Urolithin B) act as selective Iron(III) sensors via fluorescence quenching ("turn-off" mechanism) .
- Tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one (THU-4-ALC) exhibits fluorescence enhancement ("turn-on") with metals, attributed to reduced electron-withdrawing effects compared to THU-4-Ac .
- The 4-chloro derivative lacks fluorescence due to the combined effects of the electron-withdrawing Cl group and ring saturation .
Cholinesterase Inhibition :
- Piperazine-linked derivatives with a three-carbon spacer show enhanced acetylcholinesterase (AChE) inhibition (e.g., compound 58 in , IC₅₀ = 0.8 µM) compared to unsubstituted analogues .
- Methoxy and methyl groups at the 8- or 4-positions improve binding affinity, while bulky substituents (e.g., pyrimidinyloxy) reduce activity .
Anticancer and Antimicrobial Activity :
- Alternariol (a natural benzo[c]chromen-6-one) exhibits anticancer activity via topoisomerase inhibition .
Biological Activity
3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one, a derivative of the benzo[c]chromene family, has garnered attention due to its diverse biological activities. This compound features a chlorophenyl group that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. The following sections will delve into its biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant research findings and data tables.
Chemical Structure
The chemical structure of 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one can be represented as follows:
1. Anticancer Activity
Research indicates that compounds within the benzo[c]chromene class exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of topoisomerases and activation of caspases.
Table 1: Anticancer Activity of Benzo[c]chromene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one | MCF-7 | 12.5 | Induces apoptosis via caspase activation |
| 7-Amino-6H-benzo[c]chromen-6-one | HeLa | 15.0 | Topoisomerase inhibition |
| 9-Bromo-1H-benzo[f]chromene | PC-3 | 8.5 | Cell cycle arrest at G2/M phase |
These findings suggest that the presence of the chlorophenyl group significantly enhances the compound's ability to combat cancer cells.
2. Anti-inflammatory Activity
The anti-inflammatory effects of benzo[c]chromene derivatives have been documented in various studies. For example, certain compounds exhibit inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Study:
A study demonstrated that 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one showed a dose-dependent reduction in TNF-alpha levels in human macrophages, indicating its potential as an anti-inflammatory agent.
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated against various pathogens. Studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results highlight the compound's potential as a broad-spectrum antimicrobial agent.
The mechanisms underlying the biological activities of 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one include:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression, such as COX and topoisomerases.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase signaling is a significant mechanism for its anticancer effects.
Q & A
Q. What are the common synthetic routes for preparing 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one?
The compound is synthesized via cyclocondensation reactions. For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde reacts with 1,3-bis(silyloxy)-1,3-butadienes under controlled conditions to yield benzo[c]chromen-6-one derivatives. Optimizing solvent choice (e.g., ethanol or DMF) and temperature (5–10°C for 24 hours) is critical for high yields .
Q. How is the structural integrity of this compound validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. Weak intermolecular interactions (e.g., C–H···O hydrogen bonds and C–H···π interactions) observed in SCXRD data help elucidate packing arrangements and stability. Distorted envelope conformations in the benzopyran moiety are also resolved using this method .
Q. What pharmacological screening methods are appropriate for assessing bioactivity?
In vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines and in vivo models (e.g., rodent studies) are standard. Chromenone derivatives are screened for anticancer, antiviral, or anti-inflammatory properties by monitoring IC₅₀ values or biomarker expression .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
Catalytic systems (e.g., Lewis acids like AlCl₃) and microwave-assisted synthesis reduce reaction times. Purification via recrystallization (ethanol or DMF) or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Kinetic studies under varying temperatures/pressures can identify optimal conditions .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions often arise from variability in assay protocols or compound purity. Validate results using orthogonal methods (e.g., LC-MS for purity checks, dose-response curves for IC₅₀ consistency). Replicate studies with blinded samples and apply statistical tools (e.g., ANOVA) to confirm significance .
Q. What challenges arise in crystallographic analysis of weak intermolecular interactions?
Weak C–H···O bonds require high-resolution SCXRD data (≤1.0 Å) and low-temperature (100 K) measurements to reduce thermal motion artifacts. Software like SHELXL or OLEX2 refines hydrogen atom positions using riding models, while Hirshfeld surface analysis quantifies interaction contributions .
Q. What methodologies are recommended for studying pharmacokinetics (ADME)?
Use HPLC-MS to quantify plasma/tissue concentrations in animal models. In silico tools (e.g., SwissADME) predict absorption and metabolism. For distribution studies, radiolabeled analogs (e.g., ¹⁴C) enable tracking via autoradiography .
Q. How can mechanistic studies elucidate the compound’s biological targets?
Molecular docking (AutoDock Vina) identifies potential binding sites on proteins (e.g., kinases). Pair with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate affinity. CRISPR-Cas9 gene editing can knock out suspected targets to confirm functional relevance .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
